- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,
Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure
상품 이름:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)
- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
- DTXSID001143316
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- BCP14844
- CS-M2503
- 955979-02-9
- AKOS037649669
- DA-26400
- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde
- PNFPJVXECCRKQD-UHFFFAOYSA-N
- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- CS-13126
- SCHEMBL190265
- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
-
- 인치: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
- InChIKey: PNFPJVXECCRKQD-UHFFFAOYSA-N
- 미소: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl
계산된 속성
- 정밀분자량: 297.0338755g/mol
- 동위원소 질량: 297.0338755g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 2
- 복잡도: 343
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 83.6Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.5
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338030-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 1g |
$1400 | 2024-07-18 | |
TRC | T430623-10mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 10mg |
$ 160.00 | 2022-06-02 | ||
TRC | T430623-1mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 1mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$683 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 100mg |
¥3549.00 | 2024-04-24 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$700 | 2024-07-18 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$986 | 2021-08-18 | |
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$420 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 250mg |
¥6825.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 1g |
¥11830.00 | 2024-04-24 |
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
참조
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
참조
- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,
합성회로 4
반응 조건
1.1 2 h, 190 °C
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
참조
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
참조
- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
참조
- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR InhibitorOrganic Process Research & Development, 2015, 19(3), 416-426,
합성회로 7
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of CancerJournal of Medicinal Chemistry, 2011, 54(21), 7579-7587,
합성회로 8
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
참조
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials
- Urea
- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione
- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine
- Ethyl 3-amino-4-methylthiophene-2-carboxylate
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 관련 문헌
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) 관련 제품
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- 1261922-98-8(4-(4-Acetylphenyl)-2-fluorobenzoic acid)
- 2248259-24-5(Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate)
- 2380236-60-0(4-Ethynyl-2,6-difluorobenzonitrile)
- 1021252-07-2(3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one)
- 2227706-15-0(2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole)
- 1543238-33-0(Benzene, 2-(chloromethoxy)-1,3,5-triiodo-)
- 2138513-44-5(Cyclopropanecarboxylic acid, 2-[3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-)
- 2248392-53-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(9H-xanthen-9-yl)acetate)
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